molecular formula C23H17BrN2O2 B4634716 N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE

N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE

Cat. No.: B4634716
M. Wt: 433.3 g/mol
InChI Key: DNAKIAZHCDTYCD-OKBFCTOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a methoxyphenyl group linked through a propenylidene bridge to a benzoxazolyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves a multi-step process. The initial step often includes the preparation of the benzoxazole derivative, followed by the introduction of the bromophenyl and methoxyphenyl groups through a series of condensation and substitution reactions. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products. Substitution reactions typically result in the formation of new compounds with modified functional groups.

Scientific Research Applications

N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE: can be compared with other similar compounds, such as:

  • N-[(E,2E)-3-(4-CHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
  • N-[(E,2E)-3-(4-FLUOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogen atoms (bromine, chlorine, fluorine) can significantly influence their chemical reactivity, biological activity, and physical properties. The uniqueness of This compound

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O2/c1-27-20-11-6-17(7-12-20)23-26-21-15-19(10-13-22(21)28-23)25-14-2-3-16-4-8-18(24)9-5-16/h2-15H,1H3/b3-2+,25-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAKIAZHCDTYCD-OKBFCTOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
Reactant of Route 2
Reactant of Route 2
N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
Reactant of Route 3
Reactant of Route 3
N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
Reactant of Route 4
Reactant of Route 4
N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
Reactant of Route 5
Reactant of Route 5
N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
Reactant of Route 6
Reactant of Route 6
N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.